1-Bromo-4-(difluoromethoxy)naphthalene chemical structure and properties
1-Bromo-4-(difluoromethoxy)naphthalene chemical structure and properties
An In-depth Technical Guide to 1-Bromo-4-(difluoromethoxy)naphthalene: A Key Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(difluoromethoxy)naphthalene, a specialized aromatic compound positioned at the intersection of established pharmacophore design and modern bioisosteric substitution. The naphthalene scaffold is a proven structural motif in medicinal chemistry, while the difluoromethoxy group offers a unique modulation of physicochemical properties crucial for drug development.[1] This document is intended for researchers, scientists, and drug development professionals, detailing the compound's structure, properties, synthesis, and reactivity. We will explore the causality behind synthetic choices and the strategic applications of this molecule in constructing complex chemical entities, particularly through metal-catalyzed cross-coupling reactions.
Introduction: Strategic Value in Chemical Synthesis
The naphthalene core is a well-established pharmacophore, forming the structural basis for numerous therapeutic agents.[1] Its rigid, planar, and lipophilic nature provides a versatile scaffold for interacting with biological targets. The strategic functionalization of this scaffold is paramount in drug discovery. The introduction of a bromine atom, as in 1-Bromo-4-(difluoromethoxy)naphthalene, provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry.[2][3]
Furthermore, the incorporation of the difluoromethoxy (-OCF₂H) group is a key design element. This group serves as a bioisostere for more common functionalities like methoxy or hydroxyl groups. Its unique electronic properties—highly electron-withdrawing yet capable of hydrogen bonding—and its increased metabolic stability and lipophilicity make it a highly desirable substituent for optimizing drug candidates' ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Therefore, 1-Bromo-4-(difluoromethoxy)naphthalene is not merely a chemical intermediate but a strategically designed building block for creating novel molecules with potentially enhanced therapeutic properties.
Chemical Structure and Physicochemical Properties
A precise understanding of a molecule's identity and properties is the foundation of its effective application.
Chemical Identity
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IUPAC Name: 1-bromo-4-(difluoromethoxy)naphthalene[4]
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CAS Number: 1261783-62-3
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Molecular Formula: C₁₁H₇BrF₂O[4]
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Molecular Weight: 273.07 g/mol [4]
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SMILES: FC(F)OC1=C2C=CC=CC2=C(Br)C=C1[4]
Caption: Figure 1: Chemical Structure of 1-Bromo-4-(difluoromethoxy)naphthalene
Physicochemical Data
Quantitative data for this specific molecule is not widely published. The following table includes data for structurally related compounds to provide an informed estimation of its properties.
| Property | Value (Estimated or from Analogues) | Source (Analogue) |
| Appearance | White to light-yellow solid | 1-Bromo-4-fluoronaphthalene[2] |
| Melting Point | 35-39 °C | 1-Bromo-4-fluoronaphthalene[2][5] |
| Boiling Point | > 280 °C (at atmospheric pressure) | 1-Bromonaphthalene[3] |
| Solubility | Insoluble in water; soluble in organic solvents like THF, DCM, and DMF. | General for aryl bromides[3] |
| Purity | Typically ≥95% | AiFChem[4] |
Synthesis and Characterization
The synthesis of 1-Bromo-4-(difluoromethoxy)naphthalene can be approached from multiple angles. A logical and efficient pathway involves the bromination of a pre-functionalized naphthalene core.
Retrosynthetic Analysis
The most direct synthetic routes originate from either 4-bromo-1-naphthol or 4-(difluoromethoxy)naphthalene. The latter is often more practical as electrophilic bromination of an activated naphthalene ring is a high-yielding and well-understood reaction. The precursor, 4-(difluoromethoxy)naphthalene, can be synthesized from 1,4-dihydroxynaphthalene.
Caption: Figure 2: Retrosynthetic pathways for the target molecule.
Experimental Protocol: Electrophilic Bromination
This protocol details the synthesis from 4-(difluoromethoxy)-1-naphthol. The rationale is to leverage the electron-donating nature of the hydroxyl group to direct the electrophilic bromine to the ortho and para positions. Since the para position is blocked, bromination is directed to the C1 position.
Materials:
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4-(Difluoromethoxy)-1-naphthol
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N-Bromosuccinimide (NBS)
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Acetonitrile (CH₃CN)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Stir plate, round-bottom flask, separatory funnel
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4-(difluoromethoxy)-1-naphthol in acetonitrile. The choice of acetonitrile is critical as it is a polar aprotic solvent that effectively solubilizes the starting material and the brominating agent without participating in the reaction.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. This temperature control is crucial to minimize potential side reactions and ensure regioselectivity. Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. NBS is chosen as a solid, easy-to-handle source of electrophilic bromine, which is safer than using liquid bromine.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This self-validating step ensures the reaction proceeds to completion before workup.
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Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane. The organic layers are combined.
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Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize any acid byproduct) and brine (to remove bulk water).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product via column chromatography on silica gel to yield the final product.
Predicted Spectroscopic Characterization
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¹H NMR: The spectrum would show a characteristic triplet for the proton of the -OCF₂H group around δ 6.5-7.5 ppm, with a large coupling constant (JHF) due to the two adjacent fluorine atoms. The aromatic region (δ 7.5-8.5 ppm) would display a series of doublets and multiplets corresponding to the six protons on the naphthalene ring system.
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¹³C NMR: A triplet would be observed for the carbon of the -OC F₂H group due to C-F coupling. The aromatic region would show 10 distinct signals for the naphthalene carbons.
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¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
Reactivity and Applications in Drug Development
The synthetic value of 1-Bromo-4-(difluoromethoxy)naphthalene lies in its ability to serve as a versatile scaffold in the assembly of more complex molecules.
